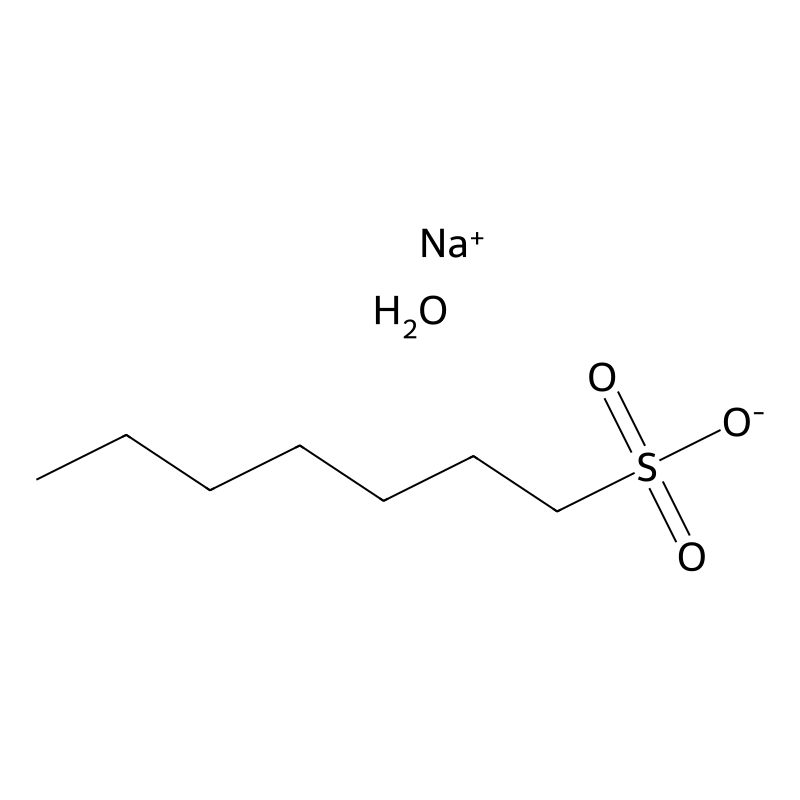

Sodium 1-heptanesulfonate monohydrate

Content Navigation

- 1. General Information

- 2. Sodium 1-heptanesulfonate Monohydrate: A Procurement Guide for Ion-Pairing Applications

- 3. Procurement Alert: Why Heptanesulfonate is Not Interchangeable with Other Alkyl Sulfonates

- 4. Quantitative Evidence: Differentiating Sodium 1-heptanesulfonate in Analytical Applications

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 1-heptanesulfonate monohydrate is an anionic surfactant and ion-pairing agent predominantly used to enhance the retention and resolution of cationic and basic analytes in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] As a C7 alkyl sulfonate, its hydrophobicity is intermediate among commonly used homologs, providing a critical balance of interaction with the stationary phase.[4][5] This specific chain length is a key procurement variable, as it directly governs the retention characteristics of target molecules, making it a non-interchangeable choice for established analytical methods.[4][5][6]

References

- [2] Dolan, J. W. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 33(11), 858-865.

- [4] The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- [5] Horváth, C., Melander, W., Molnár, I., & Molnar, P. (1977). Enhancement of Retention by Ion-Pair Formation in Liquid Chromatography with Nonpolar Stationary Phases. Analytical Chemistry, 49(14), 2295–2305.

- [6] Ion pairing Reagents Method Development. Regis Technologies, Inc.

Substituting Sodium 1-heptanesulfonate monohydrate with other alkyl sulfonates (e.g., hexanesulfonate or octanesulfonate) is a primary cause of method failure and non-reproducibility in ion-pair chromatography. The alkyl chain length is directly proportional to the hydrophobicity of the reagent and, consequently, the retention of the analyte.[4][5] Switching from a C7 to a C8 (octanesulfonate) or C6 (hexanesulfonate) chain will significantly alter retention times, potentially leading to loss of resolution between critical pairs or co-elution with interfering peaks.[4] Furthermore, the monohydrate form (CAS: 207300-90-1) possesses different solubility and handling characteristics compared to the anhydrous form (CAS: 22767-50-6), which can impact mobile phase preparation and consistency.[1][7] For validated methods, or during method development, specifying the exact C7 chain length and monohydrate form is critical for achieving consistent and transferable results.

Tunable Chromatographic Retention: C7 Chain Provides Intermediate Retention Between C6 and C8 Homologs

In ion-pair reversed-phase chromatography, analyte retention is directly modulated by the alkyl chain length of the sulfonate reagent. Longer chains increase hydrophobicity and retention.[4][5] Data for the analysis of the aminoglycoside hygromycin B shows that as the alkyl chain increases from C4 to C8, the retention factor gradually increases. Specifically, 1-heptanesulfonate (C7) provides significantly greater retention than butyl- (C4), pentyl- (C5), and hexyl- (C6) sulfonates, while offering lower retention than 1-octanesulfonate (C8).[4] This positions the C7 reagent as a critical tool for method development, allowing analysts to achieve optimal retention where shorter chains provide insufficient separation and longer chains result in excessively long run times or poor peak shape.

| Evidence Dimension | Chromatographic Retention |

| Target Compound Data | Provides intermediate retention for hygromycin B, greater than C4-C6 sulfonates.[4] |

| Comparator Or Baseline | Sodium 1-hexanesulfonate (provides less retention) and Sodium 1-octanesulfonate (provides the highest retention of the C4-C8 series).[4] |

| Quantified Difference | Retention factor gradually increases with each additional carbon in the alkyl chain (C4 through C8).[4] |

| Conditions | Reversed-phase HPLC analysis of hygromycin B, comparing C4, C5, C6, C7, and C8 sodium alkyl sulfonates as ion-pairing reagents.[4] |

This allows for precise optimization of separation methods, providing a necessary intermediate selectivity option when C6 and C8 reagents fail to yield adequate resolution or acceptable run times.

Formulation Property: Monohydrate Form Ensures Defined Water Content for Reproducible Mobile Phase Preparation

Sodium 1-heptanesulfonate monohydrate has a defined molecular formula of C7H15NaO3S·H2O, indicating one molecule of water per formula unit.[1][8] This contrasts with the anhydrous form (CAS 22767-50-6), which has no specified water content and may be more hygroscopic. The monohydrate's specified water content (typically up to 8% by weight) provides greater batch-to-batch consistency in weighing and mobile phase preparation, which is a critical parameter for maintaining reproducible chromatographic conditions in regulated environments.[9]

| Evidence Dimension | Water Content & Handling |

| Target Compound Data | Defined stoichiometry with one water molecule per formula unit (CAS 207300-90-1).[1][8] |

| Comparator Or Baseline | Sodium 1-heptanesulfonate anhydrous (CAS 22767-50-6), which lacks a specified level of hydration and may have variable water content.[7] |

| Quantified Difference | The monohydrate contains a fixed amount of water (~8.18% by mass), whereas the anhydrous form ideally contains none, making the former's composition more stable against ambient humidity during handling. |

| Conditions | Standard laboratory weighing and solution preparation. |

Procuring the monohydrate form reduces a potential source of variability in mobile phase composition, enhancing method robustness and inter-laboratory transferability.

Surfactant Behavior: Predictable Micelle Formation Based on Alkyl Chain Length

The critical micelle concentration (CMC) of sodium alkyl sulfonates decreases as the alkyl chain length increases.[10] This means that longer-chain surfactants like sodium 1-octanesulfonate form micelles at lower concentrations than sodium 1-heptanesulfonate. In applications where micelle formation is undesirable (e.g., standard ion-pairing chromatography below the CMC) or must be precisely controlled (e.g., micellar electrokinetic chromatography), the higher CMC of the C7 sulfonate offers a wider operating concentration range before micellization begins, compared to C8 and longer homologs. This provides greater flexibility and robustness in formulation and method development.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | Possesses a CMC that is higher than C8 and lower than C6 homologs, a direct consequence of its C7 alkyl chain. |

| Comparator Or Baseline | Sodium 1-octyl sulfate (CMC ≈ 130 mM, a close structural analog) and Sodium dodecyl sulfate (C12, CMC ≈ 8.3 mM).[10] The CMC decreases with increasing chain length. |

| Quantified Difference | The CMC typically decreases by a factor of approximately 2 for each CH2 group added to the alkyl chain. |

| Conditions | Aqueous solution at 25 °C. |

Selecting the C7 chain allows for operation at higher concentrations without micelle formation compared to C8, preventing unwanted solubilization effects and ensuring the intended ion-pairing mechanism dominates.

HPLC Method Development for Basic Drugs and Peptides

This compound is the right choice when developing separation methods for basic analytes where shorter-chain reagents like hexanesulfonate provide insufficient retention, and longer-chain reagents like octanesulfonate cause excessive retention, peak tailing, or long run times. Its intermediate hydrophobicity allows for fine-tuning the separation of closely related compounds.[4][5]

Validated QC/QA Analytical Methods

For quality control and assurance laboratories running established, validated HPLC methods that specify sodium 1-heptanesulfonate, using this exact reagent (including the monohydrate form) is non-negotiable. Substituting with a different chain length or hydration state would constitute a method deviation, requiring re-validation and potentially leading to out-of-specification results.[3]

Formulations Requiring Controlled Surfactant Behavior

In applications where surfactant properties are needed but micelle formation must be avoided below a specific concentration, the C7 chain length provides a higher critical micelle concentration (CMC) than C8 or longer homologs. This allows for a wider working range of the monomeric surfactant for ion-pairing or surface tension modification without the complexities of micellar phases.

References

- [1] Dolan, J. W. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 33(11), 858-865.

- [2] The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- [3] Ion pairing Reagents Method Development. Regis Technologies, Inc.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant